molecular formula C52H78 B8650035 6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene CAS No. 264281-52-9

6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene

Cat. No. B8650035
CAS RN: 264281-52-9
M. Wt: 703.2 g/mol
InChI Key: YHHOWQKHLMRCLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene is a useful research compound. Its molecular formula is C52H78 and its molecular weight is 703.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

264281-52-9

Product Name

6,6,12,12-Tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene

Molecular Formula

C52H78

Molecular Weight

703.2 g/mol

IUPAC Name

6,6,12,12-tetraoctylindeno[1,2-b]fluorene

InChI

InChI=1S/C52H78/c1-5-9-13-17-21-29-37-51(38-30-22-18-14-10-6-2)47-35-27-25-33-43(47)45-42-50-46(41-49(45)51)44-34-26-28-36-48(44)52(50,39-31-23-19-15-11-7-3)40-32-24-20-16-12-8-4/h25-28,33-36,41-42H,5-24,29-32,37-40H2,1-4H3

InChI Key

YHHOWQKHLMRCLS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5C4(CCCCCCCC)CCCCCCCC)CCCCCCCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,12-Dihydroindeno[1,2-b]fluorene (24.03 g) was dissolved in DMSO (372.4 mL, Sigma-Aldrich) and sodium tert-butoxide (56.18 g) was added before heating to 80° C. Octyl bromide (110.6 g, Fluorochem) was added dropwise keeping the temperature below 90° C. The reaction was cooled, dissolved in heptane (2400 mL), washed with water (3×746 mL), dried (Na2SO4) and concentrated to give a dark solid. The solid was refluxed in methanol (480 mL) for 10 minutes, cooled to room temperature and collected by vacuum filtration. The solids were washed with methanol (2×480 mL) and dried to give the product as a dark solid. Yield; 82.56 g. 1H NMR (400 MHz, CDCl3); 7.74 (2H, m), 7.60 (2H, m), 7.32 (6H, m), 2.00 (8H, m), 1.05 (40H, m), 0.80 (12H, m), 0.60 (8H, m).
Quantity
24.03 g
Type
reactant
Reaction Step One
Name
Quantity
372.4 mL
Type
solvent
Reaction Step One
Quantity
56.18 g
Type
reactant
Reaction Step Two
Quantity
110.6 g
Type
reactant
Reaction Step Three
Quantity
2400 mL
Type
solvent
Reaction Step Four
Quantity
480 mL
Type
solvent
Reaction Step Five

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